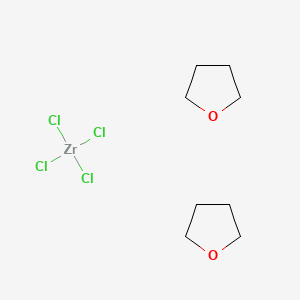
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
Descripción general
Descripción
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine, also known as CMPP, is a chemical compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound that is composed of four atoms of carbon, six atoms of hydrogen, two atoms of chlorine, one atom of nitrogen, and one atom of oxygen. CMPP has a molecular weight of 208.56 g/mol and a melting point of 125-126°C. It is a yellow-orange solid that is soluble in water, ethanol, and methanol.
Aplicaciones Científicas De Investigación
Ring Transformations in Heterocyclic Compounds
Research demonstrates that 4-chloro-2-phenylpyrimidine can transform into 4-amino-2-phenylpyrimidine through an addition-elimination mechanism on the C(4) carbon atom. This transformation is crucial for understanding the chemical behavior of pyrimidine derivatives (Meeteren & Plas, 2010).
Synthesis and Chemical Reactivity
The synthesis of 4-chloro-2-phenylpyrimidine derivatives has been explored, leading to the creation of compounds with potential medicinal applications. For instance, modifications on the pyrimidine ring can result in the synthesis of antiviral agents, particularly against retroviruses (Hocková et al., 2003).
Solubility Studies
A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents revealed important information about its chemical properties. The solubility increased with temperature, and different solvents showed varied solubility levels. This research is significant for pharmaceutical and chemical applications (Yao, Xia, & Li, 2017).
Spectroscopic Analysis and Structural Studies
Structural and spectroscopic analyses of pyrimidine derivatives, including X-ray, IR, NMR, and UV-Vis spectroscopy, provide insights into their chemical behavior and potential applications in various fields, such as optoelectronics and pharmacology (Jukić et al., 2010).
Crystal Structure Analysis
Explorations into the crystal structure of similar pyrimidine derivatives shed light on the molecular interactions and stability of these compounds. This is essential for developing pharmaceutical applications and understanding the compound's behavior in different conditions (Rybalova et al., 2001).
Propiedades
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-8-10-7-11(13)15-12(14-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSCZAOXFZADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377205 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
CAS RN |
325685-59-4 | |
| Record name | 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















